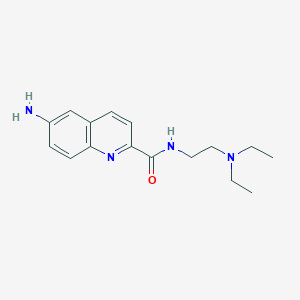

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

Beschreibung

6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide is a synthetic quinoline derivative characterized by a 6-amino substitution on the quinoline core and a diethylaminoethyl carboxamide side chain at position 2. The amino group at position 6 enhances hydrogen-bonding interactions, while the diethylaminoethyl moiety contributes to solubility and bioavailability by introducing a tertiary amine, which can influence protonation states under physiological conditions .

For example, related compounds such as 2-chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide () and 6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide () highlight the importance of substituent positioning and side-chain modifications in modulating biological activity .

Eigenschaften

IUPAC Name |

6-amino-N-[2-(diethylamino)ethyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-3-20(4-2)10-9-18-16(21)15-7-5-12-11-13(17)6-8-14(12)19-15/h5-8,11H,3-4,9-10,17H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREYBMGUISUQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide typically involves the reaction of quinoline derivatives with appropriate amines under specific conditions. One common method includes the reaction of 6-aminoquinoline-2-carboxylic acid with 2-(diethylamino)ethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Analyse Chemischer Reaktionen

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the compound's potential as a selective antagonist for the P2X7 receptor, a target implicated in various cancers. In vitro evaluations demonstrated that derivatives of quinoline-carboxamide exhibited significant anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and 1321N1 (astrocytoma) with cell viability exceeding 75% at certain concentrations . The compound's ability to induce apoptotic cell death was also noted, with flow cytometry revealing a notable increase in PI-positive cells, indicating effective apoptosis induction .

Antimicrobial Activity

The compound has shown promise as a NorA efflux pump inhibitor against Staphylococcus aureus, a bacterium known for its resistance to fluoroquinolone antibiotics. SAR studies indicated that modifications at the C-2 position of the quinoline structure enhanced its inhibitory activity against the NorA pump, suggesting potential applications in combating antibiotic resistance .

Antimalarial Activity

A related class of compounds derived from quinoline structures has been evaluated for antimalarial properties. These derivatives demonstrated moderate potency against Plasmodium falciparum and exhibited favorable pharmacokinetic profiles in preclinical models, leading to their progression in drug development pipelines . The mechanism of action involves inhibition of translation elongation factor 2, which is critical for protein synthesis in the malaria parasite .

Synthetic Pathways

The synthesis of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. The process includes the formation of the quinoline core followed by functionalization at specific positions to enhance biological activity.

Structure-Activity Relationship Studies

SAR studies have been crucial in optimizing the pharmacological profile of quinoline derivatives. For instance, modifications at the C-4 position and introduction of various aryl groups have been explored to improve efficacy against specific targets like P2X7R and NorA pumps . The introduction of diethylamino groups has been associated with improved solubility and bioavailability, enhancing the overall therapeutic potential of these compounds.

Case Study: P2X7R Antagonists

In a comprehensive study aimed at identifying novel P2X7R antagonists, several quinoline derivatives were synthesized and evaluated for their binding affinity and functional activity. The results indicated that specific substitutions led to compounds with nanomolar affinity for P2X7R, significantly impacting cellular calcium mobilization and apoptotic pathways in cancer cells .

Case Study: Antimalarial Development

Another significant study involved screening quinoline derivatives for antimalarial activity against Plasmodium species. The lead compound demonstrated excellent oral efficacy in mouse models, highlighting its potential as a new therapeutic agent against malaria . The optimization process focused on enhancing selectivity and minimizing toxicity while maintaining potent activity across multiple life-cycle stages of the parasite.

Tables

Wirkmechanismus

The mechanism of action of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. For example, they can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting anticancer effects . Additionally, the compound may modulate immune responses by interacting with immune cell receptors and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br, F) at position 2 or 6 improve metabolic stability but may reduce solubility .

Carboxamide Side-Chain Modifications

The carboxamide side chain’s structure influences pharmacokinetics:

Key Observations :

- Diethylaminoethyl chains improve aqueous solubility via protonation in acidic environments (e.g., lysosomes), aiding cellular uptake .

- Fluorinated side chains (e.g., 3,3-difluoropyrrolidinyl) balance lipophilicity and metabolic stability .

Physicochemical Data

Biologische Aktivität

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of the diethylamino group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds structurally related to this compound have been shown to act as inhibitors of NorA efflux pumps in Staphylococcus aureus, enhancing the effectiveness of co-administered antibiotics like ciprofloxacin .

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves induction of apoptosis and cell cycle arrest in the G2-M phase, which is crucial for therapeutic efficacy .

Cholinesterase Inhibition

Compounds similar to this compound have also been evaluated for their ability to inhibit cholinesterases, making them potential candidates for Alzheimer's disease treatment. Inhibitory activities were found to be significantly enhanced by specific substituents on the quinoline ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substituents : The presence of alkylamino chains at specific positions has been correlated with increased activity against bacterial efflux pumps and cancer cells.

- Quinoline Core Modifications : Variations in substituents on the quinoline ring can significantly alter the compound's potency and selectivity towards target enzymes or receptors.

| Modification | Effect on Activity |

|---|---|

| Alkylamino chain at C-4 | Retains NorA EPI activity |

| Methoxy group at C-6 | Enhances NorA EPI activity |

| Hydroxy group at C-6 | Decreases potency |

| Aryl substitution at C-2 | Increases selectivity towards specific targets |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives with modifications at the C-2 position showed a 16-fold increase in EPI activity against NorA pumps compared to initial hits .

- Cancer Cell Line Studies : Compounds derived from similar structures were tested against MCF-7 breast cancer cells, showing significant antiproliferative effects with IC50 values ranging from 8.50 µM to 12.51 µM .

- Cholinesterase Inhibition : One derivative exhibited an IC50 value of 0.12 µM against acetylcholinesterase, demonstrating superior potency compared to standard drugs .

Q & A

Q. What are the common synthetic routes for 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide?

The synthesis typically involves coupling quinoline-carboxylic acid derivatives with amines. A standard method utilizes hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) as a coupling agent and triethylamine (TEA) as a base. For example:

- Step 1 : React 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 mol) with HBTU (1.1 mol) and TEA in anhydrous dimethylformamide (DMF) at 0°C.

- Step 2 : Add the amine (e.g., 2-(diethylamino)ethylamine) and stir at room temperature for 12 hours.

- Step 3 : Purify via silica gel chromatography and characterize using NMR and mass spectrometry .

Alternative one-pot syntheses using cyanoacetamides and aldehydes under basic conditions (e.g., NaOH in ethanol) have also been reported, yielding high-purity products (88–92%) .

Q. How is this compound characterized after synthesis?

Critical characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR (300 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in EI or FAB mode to verify molecular weight (e.g., m/z 202.21 g/mol for related quinoline-carboxamides) .

- Melting Point Analysis : Electrothermal digital apparatus to confirm consistency with literature values .

Q. What in vitro models are used to assess its biological activity?

Antimicrobial activity is evaluated using:

- Disk Diffusion Assays : Mueller Hinton agar inoculated with Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Zones of inhibition are measured after 24 hours.

- Minimum Inhibitory Concentration (MIC) : Microdilution in 96-well plates to determine the lowest concentration inhibiting bacterial growth (e.g., MIC = 77.5 µg/mL against Acinetobacter baumannii) .

Advanced Research Questions

Q. How can researchers address solubility and stability challenges during formulation?

- Solubility : Use co-solvents (e.g., DMSO) or synthesize water-soluble analogs by introducing polar groups (e.g., hydroxyl or carboxyl).

- Stability : Avoid hydrolysis-prone substituents. For example, 4-diethylaminoethyl amides exhibit enhanced stability compared to unsubstituted analogs, as shown in hydrolysis studies .

Q. How can contradictions in antimicrobial activity data be resolved?

Discrepancies in MIC values across bacterial strains (e.g., high activity against A. baumannii vs. moderate effects on E. coli) may arise from:

Q. What computational strategies predict target interactions?

- Molecular Docking : Simulate binding to enzymes (e.g., PI3Kδ) using software like AutoDock. Key interactions include hydrogen bonding with active-site residues (e.g., Asp832) .

- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations to validate binding modes .

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies suggest:

- Quinoline Core Modifications : Chloro or ethoxyphenyl substituents enhance antimicrobial activity by increasing lipophilicity .

- Amide Side Chains : Diethylaminoethyl groups improve solubility and target engagement via charge interactions .

Crystal structure data (e.g., π-π stacking in quinoline derivatives) further inform optimal substituent positioning .

Q. What methodologies validate target engagement in vivo?

- Pharmacokinetic (PK) Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.

- Dose Optimization : Conduct dose-response studies to identify effective concentrations without toxicity (e.g., 10–50 mg/kg in murine inflammation models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.